molecular formula C6H4Cl2O4 B1261330 (2Z,4Z)-2,3-dichloromuconic acid

(2Z,4Z)-2,3-dichloromuconic acid

Cat. No. B1261330
M. Wt: 211 g/mol
InChI Key: SOSGLWHQVQUMLM-NWJCXACMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4Z)-2,3-dichloromuconic acid is a 2,3-dichloromuconic acid in which both double bonds have Z geochemistry. It has a role as a bacterial metabolite. It is a conjugate acid of a (2Z,4Z)-2,3-dichloromuconate(2-).

Scientific Research Applications

Environmental Toxicology and Herbicide Action

  • A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide emphasizes its widespread use in agriculture and urban activities. The research has advanced significantly, particularly in the fields of toxicology and biochemical and molecular biology, focusing on areas like gene expression and the impact on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Microbial Degradation and Environmental Bioremediation

  • Research indicates that certain bacterial strains, like Alcaligenes eutrophus, can induce a pathway for the degradation of 2,4-D, pointing towards potential bioremediation applications (Filer & Harker, 1997).
  • An Arthrobacter sp. was found capable of converting chlorocatechols to chloromuconic acids, including dichloromuconic acids like (2Z,4Z)-2,3-dichloromuconic acid, through an ortho-fission mechanism, highlighting its potential in bioremediation of chlorinated herbicides (Tiedje, Duxbury, Alexander, & Dawson, 1969).

Molecular and Chemical Studies

  • Studies have also explored the molecular interaction of 2,4-D with proteins, such as its binding to a specific protein in rat liver mitochondria, indicating the potential impact of 2,4-D at the molecular level (Di Paolo, De Duffard, & Duffard, 2001).
  • Another study focused on the synthesis and characterization of a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrating its potential as a nonlinear optical material and exploring its spectroscopic properties (Devi et al., 2018).

Water Treatment and Pollution Control

Mechanisms of Herbicide Action

  • The molecular action mode of 2,4-D as a herbicide has been highlighted in studies, with a focus on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).

Phytoremediation

  • Bacterial endophytes have been investigated for enhancing the phytoremediation of herbicide-contaminated substrates, demonstrating their effectiveness in reducing toxic herbicide residues in plants (Germaine et al., 2006).

properties

Product Name

(2Z,4Z)-2,3-dichloromuconic acid

Molecular Formula

C6H4Cl2O4

Molecular Weight

211 g/mol

IUPAC Name

(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3-

InChI Key

SOSGLWHQVQUMLM-NWJCXACMSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl

Canonical SMILES

C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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